![molecular formula C6H5BrN4 B6233611 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1019918-41-2](/img/no-structure.png)

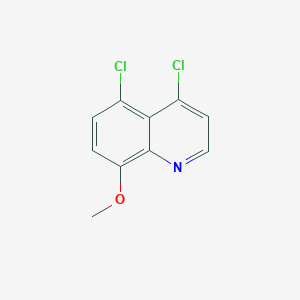

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a derivative of the triazolopyridine family . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties .

Synthesis Analysis

The synthesis of triazolopyridine derivatives, including 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine, often involves aromatic nucleophilic substitution . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo [4,3- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involve various spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine include its spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

科学的研究の応用

Medicinal Chemistry

Triazolo pyridines, including “7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine”, are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . The specific mechanisms of action and therapeutic benefits in this context are subjects of ongoing research.

Treatment of Type 2 Diabetes

Triazolo pyridines have been used in the treatment of type 2 diabetes . For instance, the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate is a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Treatment of Hyperproliferative Disorders

These compounds have been used in the treatment of hyperproliferative disorders . The specific mechanisms of action and therapeutic benefits in this context are subjects of ongoing research.

Antimicrobial Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Material Sciences

These types of compounds have various applications in the material sciences fields as well . The specific applications and benefits in this context are subjects of ongoing research.

Synthesis of Heterocyclic Compounds

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Fluorescent Probes

Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . The specific applications and benefits in this context are subjects of ongoing research.

作用機序

Target of Action

Similar compounds in the triazolopyridine class have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazolopyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, often through their interaction with specific enzymes or receptors .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Related compounds have been shown to exhibit various biological activities, including antifungal, antibacterial, and antioxidant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.

将来の方向性

The future directions for the study of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine could include further exploration of its biochemical, clinical, and pharmaceutical applications. Given the wide range of properties exhibited by triazolopyridine derivatives, there may be potential for new discoveries and applications in these fields .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the reaction of 3-amino-7-bromo-pyridine-2-carbonitrile with sodium azide and triethylorthoformate to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Starting Materials": [ "3-amino-7-bromo-pyridine-2-carbonitrile", "sodium azide", "triethylorthoformate", "palladium on carbon catalyst", "hydrogen gas" ], "Reaction": [ "Step 1: 3-amino-7-bromo-pyridine-2-carbonitrile is reacted with sodium azide and triethylorthoformate in a solvent such as dimethylformamide (DMF) at elevated temperature to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile.", "Step 2: The intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst in a solvent such as ethanol at elevated temperature and pressure to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Overall Reaction: 3-amino-7-bromo-pyridine-2-carbonitrile + sodium azide + triethylorthoformate + palladium on carbon catalyst + hydrogen gas → 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-amine" ] } | |

CAS番号 |

1019918-41-2 |

製品名 |

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine |

分子式 |

C6H5BrN4 |

分子量 |

213 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。